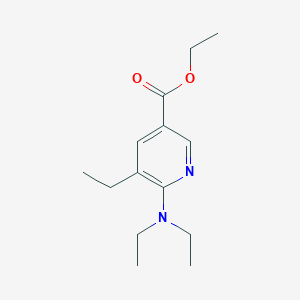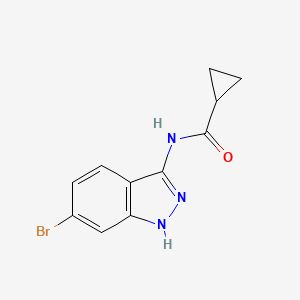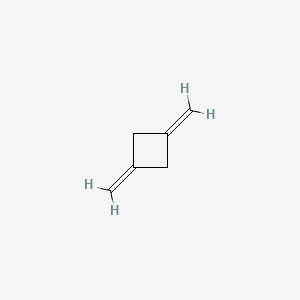
6-Diethylamino-5-ethylnicotinic acid ethyl ester
描述
6-Diethylamino-5-ethylnicotinic acid ethyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diethylamino-5-ethylnicotinic acid ethyl ester typically involves the esterification of 6-Diethylamino-5-ethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
6-Diethylamino-5-ethylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-Diethylamino-5-ethyl-nicotinic acid.
Reduction: Formation of 6-Diethylamino-5-ethyl-nicotinic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Diethylamino-5-ethylnicotinic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 6-Diethylamino-5-ethylnicotinic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Nicotinic acid: A precursor in the biosynthesis of NAD+.
Methyl nicotinate: Used as a rubefacient for muscle and joint pain.
Ethyl nicotinate: Similar ester derivative with different alkyl group.
Uniqueness
6-Diethylamino-5-ethylnicotinic acid ethyl ester is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other nicotinic acid derivatives. These modifications can influence its reactivity, solubility, and interaction with biological targets .
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
ethyl 6-(diethylamino)-5-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-11-9-12(14(17)18-8-4)10-15-13(11)16(6-2)7-3/h9-10H,5-8H2,1-4H3 |
InChI 键 |
VJXOIKRIBILEAW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=CC(=C1)C(=O)OCC)N(CC)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine](/img/structure/B8504999.png)
![N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide](/img/structure/B8505003.png)




![2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine](/img/structure/B8505062.png)
![1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol](/img/structure/B8505069.png)
![9-bromo-4,5-dihydro-2H-6-oxa-1,2-diaza-benzo[e]azulene](/img/structure/B8505076.png)


![tert-butyl N-[[2-tert-butyl-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B8505105.png)


